2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate
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Overview
Description
2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate is an organic compound characterized by the presence of a fluorophenyl group attached to a methylazaniumyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate typically involves the reaction of 2-fluorobenzylamine with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate involves its interaction with specific molecular targets. The fluorophenyl group is known to interact with various enzymes and receptors, modulating their activity. The acetate moiety may also play a role in enhancing the compound’s solubility and bioavailability. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzylamine: Shares the fluorophenyl group but lacks the acetate moiety.
Methylazaniumyl Acetate: Contains the acetate moiety but lacks the fluorophenyl group.
Uniqueness
2-[(2-Fluorophenyl)methyl-methylazaniumyl]acetate is unique due to the combination of the fluorophenyl and acetate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl-methylazaniumyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJVNEZNOCBBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](CC1=CC=CC=C1F)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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